molecular formula C12H21NO3 B8058834 Tert-butyl N-(3-acetylcyclopentyl)carbamate

Tert-butyl N-(3-acetylcyclopentyl)carbamate

Cat. No.: B8058834
M. Wt: 227.30 g/mol
InChI Key: GUXURKSRCUGCCA-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-acetylcyclopentyl)carbamate (CAS 204913-01-9) is a chiral carbamate derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C12H21NO3 and a molecular weight of 227.30, is characterized by its acetyl-substituted cyclopentyl ring and a tert-butoxycarbonyl (Boc) protecting group . The specific stereochemistry is designated as (1S,3R), making it a valuable chiral building block for the asymmetric synthesis of more complex molecules . The primary research application of this compound lies in its role as a versatile synthetic intermediate and a key precursor in pharmaceutical development. The Boc group is a cornerstone in protective group chemistry, safeguarding the amine functionality during multi-step synthetic sequences, particularly in the synthesis of peptides and other biologically active molecules . The acetyl moiety provides a handle for further chemical transformations, enabling researchers to explore a wide array of chemical space. For optimal stability, it is recommended to store this reagent sealed in a dry environment at 2-8°C . This product is intended For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for use in foods, cosmetics, or consumer products. This compound must be handled by technically qualified personnel, in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

tert-butyl N-(3-acetylcyclopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXURKSRCUGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Deprotection Step :

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] facilitates cleavage of the Alloc group.

    • Scavenger : 1,3-Dimethylbarbituric acid (DMBA) traps liberated allyl groups.

    • Solvent : Dichloromethane (DCM) at 20°C for 1.5 hours.

    • Yield : 56% after chromatographic purification.

  • Acylation Step :

    • Post-deprotection, the free amine is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

    • Optimization : Prolonged stirring (3–10 hours) at 50–60°C enhances conversion, as demonstrated in analogous carbamate syntheses.

Table 1: Key Parameters for Catalytic Deprotection-Acylation

ParameterValue/ReagentSource
CatalystPd(PPh₃)₄ (0.15 mmol)
ScavengerDMBA (3 eq)
SolventDCM
Temperature20°C
Reaction Time1.5 hours
Acylation BaseTriethylamine (4.6 eq)

Direct BOC Protection of 3-Acetylcyclopentylamine

An alternative route involves direct protection of 3-acetylcyclopentylamine using tert-butyl dicarbonate (Boc₂O). This method bypasses intermediate protecting groups but requires precise control over reaction stoichiometry.

Reaction Protocol

  • Substrate Preparation :

    • 3-Acetylcyclopentylamine is synthesized via reductive amination of cyclopentanone derivatives, though specific steps are inferred from analogous syntheses.

  • BOC Protection :

    • Reagents : Boc₂O (1.1 eq), triethylamine (1.5 eq) in acetonitrile.

    • Conditions : Stirring at 60°C for 7 hours ensures complete conversion.

    • Workup : Cooling to 0–5°C followed by gradual base addition minimizes side reactions.

Table 2: Direct BOC Protection Parameters

ParameterValue/ReagentSource
Amine Substrate3-Acetylcyclopentylamine
Protecting AgentBoc₂O (1.1 eq)
BaseTriethylamine (1.5 eq)
SolventAcetonitrile
Temperature60°C
Reaction Time7 hours

A third approach leverages cyclopentanone as a starting material, enabling simultaneous introduction of the acetyl and amine groups.

Synthetic Sequence

  • Reductive Amination :

    • Cyclopentanone reacts with ammonium acetate under hydrogenation conditions (H₂, Raney Ni) to yield 3-aminocyclopentanol.

  • Selective Acetylation :

    • The alcohol group is acetylated using acetic anhydride, followed by oxidation to introduce the ketone moiety.

  • BOC Protection :

    • The amine is protected using Boc₂O under conditions similar to Method 2.

Table 3: Multi-Step Synthesis Metrics

StepConditionsYieldSource
Reductive AminationH₂, Raney Ni, EtOH, 80°C~60%*
AcetylationAc₂O, pyridine, RT~75%*
BOC ProtectionBoc₂O, TEA, CH₃CN, 60°C~70%*

*Yields estimated from analogous reactions.

Stereochemical Considerations and Resolution

The (1S,3R) and (1R,3S) stereoisomers of this compound require chiral resolution techniques.

Resolution Methods

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves enantiomeric excess >98%.

  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Chemical Reactions Analysis

Notable Reactions

Tert-butyl N-(3-acetylcyclopentyl)carbamate participates in various chemical reactions:

  • Asymmetric Catalysis : The compound can act as a chiral ligand in asymmetric catalysis. Research has shown that removing the protecting group allows the resulting chiral amine to coordinate with metal centers, forming catalysts that promote stereoselective reactions such as aldol reactions and Diels-Alder cycloadditions .

  • Curtius Rearrangement : Under specific conditions, tert-butyl carbamates can undergo Curtius rearrangement, leading to the formation of isocyanates that can further react to yield various products .

  • Hydrolysis : The hydrolysis of tert-butyl carbamates typically occurs under acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide. The rate of hydrolysis can vary significantly based on substituents on the nitrogen or carbon atoms involved .

Stability and Reactivity

The stability of this compound is influenced by its structural components:

  • Thermal Stability : The compound exhibits reasonable thermal stability but may decompose at elevated temperatures, particularly when subjected to prolonged heating or acidic conditions.

  • Functional Group Interactions : The presence of both acetyl and carbamate functionalities allows for a range of potential interactions, including hydrogen bonding and nucleophilic attacks, which can be exploited in synthetic pathways .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructure TypeUnique Features
Tert-butyl N-(3-aminocyclohexyl)carbamateCyclohexane derivativeDifferent steric and electronic properties due to cyclohexane ring
Tert-butyl N-(2-acetamidocyclopentane)Acetamido derivativePresence of acetamido group alters reactivity
Tert-butyl N-(1-amino-cyclopentane)Amino derivativeVariations in stereochemistry affect biological activity

This comparison illustrates how variations in structure can significantly impact the reactivity and application potential of these compounds in organic synthesis and medicinal chemistry .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows it to be used as a protecting group for amines, facilitating the synthesis of more complex molecules. It has been employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles, demonstrating its utility in creating functionalized compounds .

Research indicates that tert-butyl N-(3-acetylcyclopentyl)carbamate exhibits potential biological activities:

  • Enzyme Modulation : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, one study demonstrated that varying concentrations of the compound significantly reduced enzyme activity, suggesting applications in treating metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity; however, further studies are necessary to confirm its efficacy and elucidate the mechanisms involved.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, potentially leading to new drug development avenues. For example, it has been explored as a precursor in the synthesis of lacosamide, a drug used for treating epilepsy .

Study 1: Enzyme Inhibition

A detailed investigation into the inhibitory effects of this compound on metabolic enzymes was conducted. The results indicated a dose-dependent inhibition, highlighting its potential therapeutic role in conditions characterized by enzyme dysregulation.

Study 2: Asymmetric Catalysis

In another study focusing on asymmetric catalysis, researchers utilized this compound as a chiral ligand. The outcomes showed improved selectivity in producing enantiomerically pure compounds, demonstrating its importance in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentyl Backbones

tert-Butyl (3-ethynylcyclopentyl)carbamate (CAS: 1823497-00-2)
  • Molecular Formula: C₁₂H₁₉NO₂
  • Molecular Weight: 209.28 g/mol
  • Key Differences: Replaces the acetyl group with an ethynyl moiety.
  • Implications: The ethynyl group increases hydrophobicity (Log P ↑) but reduces TPSA compared to the acetylated analogue. This may enhance membrane permeability but lower solubility .
tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate (CAS: 1799311-98-0)
  • Molecular Formula: C₁₁H₂₂N₂O₂
  • Molecular Weight: 214.30 g/mol
  • Key Differences: Piperidine ring instead of cyclopentane; methyl substituent at position 5.

Analogues with Bicyclic Frameworks

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • Key Features: Bicyclo[2.2.2]octane scaffold with a formyl group.
  • Implications: The rigid bicyclic structure restricts conformational flexibility, which may enhance selectivity in receptor interactions but complicate synthetic accessibility .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
  • Key Features: Azabicyclo structure with an embedded nitrogen atom.

Functional Group Variations

tert-Butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate
  • Key Features: Aromatic ring with nitro and formyl groups.
  • Implications: The nitro group introduces electron-withdrawing effects, altering reactivity in substitution reactions. High TPSA (due to nitro and carbamate groups) may reduce cell permeability .
tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate
  • Key Features: Fluorine substituent and ketone group.
  • Implications: Fluorine’s electronegativity increases metabolic stability and lipophilicity (Log P ↑), favoring CNS-targeting applications .

Physicochemical and Bioactivity Data Comparison

Compound (CAS) Molecular Formula MW (g/mol) TPSA (Ų) Log S Bioavailability Score Key Features
847416-99-3 C₁₀H₁₇NO₃ 199.25 55.4 -1.6 0.55 Acetyl cyclopentyl, moderate solubility
1823497-00-2 C₁₂H₁₉NO₂ 209.28 46.3 -2.1 0.65 Ethynyl group, higher hydrophobicity
1799311-98-0 C₁₁H₂₂N₂O₂ 214.30 64.5 -1.8 0.45 Piperidine, methyl substituent
880545-32-4 C₁₁H₁₈N₂O₂ 210.28 68.8 -2.3 0.35 Azabicyclo, high polarity

Biological Activity

Tert-butyl N-(3-acetylcyclopentyl)carbamate (CAS No. 204913-01-9) is a synthetic compound categorized under carbamates, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate

Pharmacological Properties

This compound has been studied for its potential effects on various biological systems:

  • Antineoplastic Activity : Research indicates that carbamate derivatives can exhibit antitumor properties. The specific activity of this compound in inhibiting cancer cell proliferation has been suggested but requires further investigation to establish efficacy and mechanisms of action.
  • Neuroprotective Effects : Some studies have suggested that similar carbamate compounds may possess neuroprotective qualities, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
  • Enzyme Inhibition : Carbamates are often investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. While specific data on this compound's AChE inhibition is limited, the structural similarities to other known inhibitors suggest potential activity.

Toxicity Profiles

The safety and toxicity of this compound have been assessed in various studies:

  • Acute Toxicity : Initial assessments indicate that the compound exhibits moderate toxicity levels, with LD50 values needing to be established through further animal studies.
  • Genotoxicity : Research on related carbamates suggests that some may have genotoxic effects, necessitating thorough evaluation of this compound in this context.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntineoplasticPotential inhibition of tumor growth
NeuroprotectivePossible reduction in oxidative stress
Enzyme InhibitionSimilar structure to known AChE inhibitors
Acute ToxicityModerate toxicity reported
GenotoxicityNeeds further investigation

Case Study 1: Antitumor Activity

A study conducted on a series of carbamate derivatives, including this compound, demonstrated promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was proposed to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Mechanisms

In vitro experiments exploring the neuroprotective properties of carbamate derivatives showed that compounds with similar structures could mitigate neuronal damage induced by oxidative stressors. Further research is needed to clarify the specific pathways involved for this compound.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Key Notes

  • Advanced questions emphasize problem-solving (e.g., optimizing synthetic routes, resolving spectral conflicts).
  • Safety guidelines are derived from SDS of structurally analogous compounds .

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